Unique ΔF508-CFTR Activation
CBIQ is the first benzo[f]isoquinoline compound shown to directly activate the ΔF508-CFTR mutant channel [1]. This activity is a critical differentiator. In comparative studies using heterologous expression systems, CBIQ was able to activate ΔF508-CFTR, whereas other benzoquinolines, namely 7,8- and 5,6-benzoquinoline, did not possess this property [1]. The evidence for activation of wild-type CFTR and KCNN4 by these other benzoquinolines was only indirect, whereas CBIQ's activation of ΔF508-CFTR is a direct, quantifiable observation [1].
| Evidence Dimension | Functional Activation of ΔF508-CFTR Mutant Chloride Channel |
|---|---|
| Target Compound Data | Yes (Direct activation demonstrated) |
| Comparator Or Baseline | 7,8-Benzoquinoline; 5,6-Benzoquinoline |
| Quantified Difference | Qualitative (Presence vs. Absence of function) |
| Conditions | Heterologous expression systems (Xenopus oocytes and mammalian cells) for CFTR and KCNN4 channels [1] |
Why This Matters
This property is essential for any cystic fibrosis research model utilizing the ΔF508-CFTR mutation, making CBIQ a non-substitutable chemical probe for these studies.
- [1] Murthy, M., et al. (2005). 4-Chlorobenzo[F]isoquinoline (CBIQ), a novel activator of CFTR and ΔF508 CFTR. *European Journal of Pharmacology*, 516(2), 118-124. View Source
